(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Overview
Description
TP-4748, also known as 3-borono-2-furancarboxylic acid, 2-ethyl ester, is a heterocyclic building block with the molecular formula C7H9BO5 and a molecular weight of 183.95 g/mol . This compound is primarily used in scientific research and is known for its role in the synthesis of prolyl-tRNA synthase inhibitors .
Scientific Research Applications
TP-4748 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the development of enzyme inhibitors, particularly prolyl-tRNA synthase inhibitors.
Medicine: Potential applications in drug development due to its role in enzyme inhibition.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-4748 involves the esterification of 3-borono-2-furancarboxylic acid. The reaction typically requires the use of an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of TP-4748 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
TP-4748 undergoes various chemical reactions, including:
Oxidation: TP-4748 can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert TP-4748 into its corresponding alcohol derivatives.
Substitution: TP-4748 can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the reagents used.
Mechanism of Action
TP-4748 exerts its effects by inhibiting the activity of prolyl-tRNA synthase, an enzyme involved in protein synthesis. The compound binds to the active site of the enzyme, preventing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-borono-2-furancarboxylic acid: The parent compound of TP-4748.
2-furancarboxylic acid: A related compound with similar structural features.
Boronic acids: A class of compounds with similar boron-containing functional groups.
Uniqueness
TP-4748 is unique due to its ester functional group, which enhances its solubility and reactivity compared to its parent compound, 3-borono-2-furancarboxylic acid. This makes TP-4748 a valuable building block in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2-ethoxycarbonylfuran-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNWKBXXSBMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675074 | |
Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-62-7 | |
Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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